

# Application Note: Identification of loversol Hydrolysate-1 using Mass Spectrometry

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Compound of Interest		
Compound Name:	loversol hydrolysate-1	
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## **Abstract**

This application note provides a detailed protocol for the identification of **loversol hydrolysate-**1, a potential degradation product of the iodinated contrast agent loversol. The protocol outlines a forced hydrolysis procedure to generate the hydrolysate, followed by a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its identification and confirmation. This methodology is critical for impurity profiling and stability testing in the development and quality control of loversol-based products.

## Introduction

loversol is a non-ionic, low-osmolar radiographic contrast agent widely used in medical imaging.[1][2] Its chemical stability is a critical quality attribute, as degradation products can potentially impact safety and efficacy. One of the primary degradation pathways for compounds containing amide functional groups, such as loversol, is hydrolysis.[1] This application note details a comprehensive approach to controllably generate and subsequently identify a key hydrolytic degradant, herein termed **loversol hydrolysate-1**, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods described are essential for researchers and professionals involved in the analytical characterization and stability assessment of loversol.



# Experimental Protocols Forced Hydrolysis of Ioversol

This protocol describes the generation of loversol hydrolysates through acidic, basic, and neutral hydrolysis.

#### Materials:

- loversol reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- High-purity water (e.g., Milli-Q®)
- Methanol (LC-MS grade)
- pH meter
- Heating block or water bath

### Procedure:

- Sample Preparation: Prepare a stock solution of loversol in high-purity water at a concentration of 1 mg/mL.
- Acid Hydrolysis:
  - To 1 mL of the loversol stock solution, add 1 mL of 0.1 N HCl.
  - Incubate the solution at 60°C for 24 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.
  - Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.



- Base Hydrolysis:
  - To 1 mL of the loversol stock solution, add 1 mL of 0.1 N NaOH.
  - Incubate the solution at 60°C for 24 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.
  - $\circ~$  Dilute the sample to a final concentration of 10  $\mu g/mL$  with the initial mobile phase composition.
- Neutral Hydrolysis:
  - To 1 mL of the loversol stock solution, add 1 mL of high-purity water.
  - Incubate the solution at 60°C for 24 hours.
  - Cool the solution to room temperature.
  - Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

## LC-MS/MS Analysis

#### Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
- A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

### **Chromatographic Conditions:**



Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient	5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

### Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V
Nebulizer Pressure	40 psi
Drying Gas Flow	9 L/min
Gas Temperature	350°C
Scan Type	Multiple Reaction Monitoring (MRM) and Product Ion Scan

# Data Presentation Proposed Structure of Ioversol Hydrolysate-1

For the purpose of this protocol, "**loversol hydrolysate-1**" is proposed to be the product of the hydrolysis of one of the two primary amide bonds of the isophthalamide core. This results in the



cleavage of a N-(2,3-dihydroxypropyl) group, leading to a carboxylic acid moiety.

Chemical Formula of Ioversol: C18H24I3N3O9[3] Molecular Weight of Ioversol: 807.1 g/mol [3]

Proposed Structure of **loversol Hydrolysate-1**:

Chemical Formula: C15H18I3N2O8

Calculated Monoisotopic Mass: 732.82

## **Quantitative Mass Spectrometry Data**

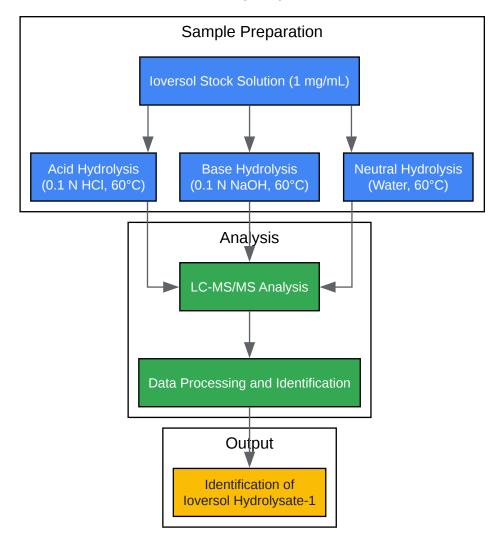
The following table summarizes the key mass spectrometry parameters for the targeted identification of loversol and the proposed **loversol hydrolysate-1**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
loversol	807.9	588.8	25
loversol Hydrolysate-1	733.8	To be determined	To be optimized

Note: The product ion and collision energy for **loversol hydrolysate-1** will need to be determined experimentally by analyzing the product ion scan of the precursor ion at m/z 733.8. A plausible fragmentation would involve the loss of the other N-(2,3-dihydroxypropyl)carboxamide side chain.

## **Visualization of Experimental Workflow**





### Workflow for Ioversol Hydrolysate-1 Identification

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Caption: Experimental workflow for the identification of **loversol hydrolysate-1**.

## **Discussion**

The provided protocol offers a systematic approach for the forced degradation of loversol and the subsequent identification of its hydrolytic degradation product, **loversol hydrolysate-1**. The use of LC-MS/MS in MRM mode provides high selectivity and sensitivity for the detection of the target analyte in a complex sample matrix.[4] The product ion scan is a crucial step for the structural confirmation of the identified hydrolysate. The proposed structure of **loversol hydrolysate-1** is based on the chemical lability of amide bonds to hydrolysis. Further structural



elucidation using high-resolution mass spectrometry and potentially NMR would be required for unequivocal identification. This methodology can be adapted for the identification of other potential degradation products of loversol and is a valuable tool in the comprehensive stability assessment of this important contrast agent.

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